(E)-3-(2-NITROPHENYL)-N-(3-PYRIDYLMETHYL)-2-PROPENAMIDE
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Overview
Description
(E)-3-(2-Nitrophenyl)-N-(3-pyridylmethyl)-2-propenamide is an organic compound characterized by the presence of a nitrophenyl group, a pyridylmethyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-nitrophenyl)-N-(3-pyridylmethyl)-2-propenamide typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through the reaction of an appropriate amine with an acrylamide derivative under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor, followed by coupling with the propenamide backbone.
Attachment of the Pyridylmethyl Group: The pyridylmethyl group is often introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated propenamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Nitrophenyl)-N-(3-pyridylmethyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridylmethyl derivatives.
Scientific Research Applications
(E)-3-(2-Nitrophenyl)-N-(3-pyridylmethyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-nitrophenyl)-N-(3-pyridylmethyl)-2-propenamide involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the pyridylmethyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-Nitrophenyl)-N-(2-pyridylmethyl)-2-propenamide: Similar structure but with a different position of the pyridylmethyl group.
(E)-3-(2-Nitrophenyl)-N-(4-pyridylmethyl)-2-propenamide: Similar structure but with a different position of the pyridylmethyl group.
(E)-3-(4-Nitrophenyl)-N-(3-pyridylmethyl)-2-propenamide: Similar structure but with a different position of the nitrophenyl group.
Uniqueness
(E)-3-(2-Nitrophenyl)-N-(3-pyridylmethyl)-2-propenamide is unique due to the specific positioning of the nitrophenyl and pyridylmethyl groups, which can influence its reactivity and interaction with biological targets. This unique arrangement can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-11-12-4-3-9-16-10-12)8-7-13-5-1-2-6-14(13)18(20)21/h1-10H,11H2,(H,17,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSPMJRCPQOJBV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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